molecular formula C8H10ClNO2S B13277423 1-(2-Chlorophenyl)ethane-1-sulfonamide

1-(2-Chlorophenyl)ethane-1-sulfonamide

Cat. No.: B13277423
M. Wt: 219.69 g/mol
InChI Key: SMBBWFIKWOJOGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)ethane-1-sulfonamide typically involves the reaction of 2-chlorobenzyl chloride with sulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

1-(2-chlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-4-2-3-5-8(7)9/h2-6H,1H3,(H2,10,11,12)

InChI Key

SMBBWFIKWOJOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)S(=O)(=O)N

Origin of Product

United States

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